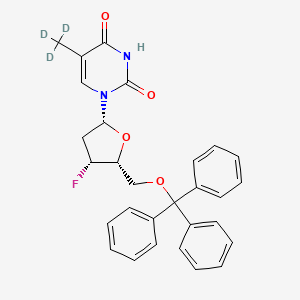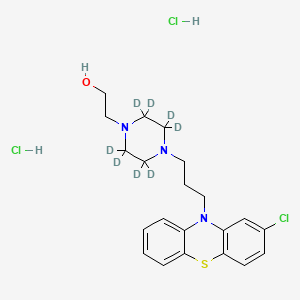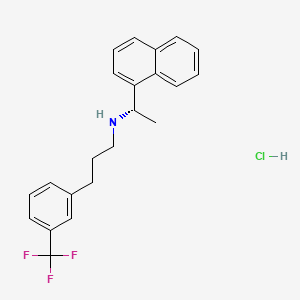
5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorinated oxolane ring and a trideuteriomethyl group attached to a pyrimidine-2,4-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 typically involves multiple steps, starting from readily available precursors. The key steps include:
Fluorination: Introduction of the fluorine atom into the oxolane ring.
Protection: Use of trityl groups to protect hydroxyl functionalities during subsequent reactions.
Deuteration: Incorporation of deuterium atoms into the methyl group.
Cyclization: Formation of the oxolane ring and attachment to the pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 can undergo various chemical reactions, including:
Oxidation: Conversion of the oxolane ring to more oxidized forms.
Reduction: Reduction of the pyrimidine core or other functional groups.
Substitution: Replacement of the trityl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 involves its interaction with specific molecular targets and pathways. The fluorinated oxolane ring and trideuteriomethyl group may enhance its binding affinity and selectivity towards certain enzymes or receptors, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- 1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)uracil
Uniqueness
5-O-Trityl-3'-deoxy-3'-fluorothymidine-d3 is unique due to the presence of both fluorine and deuterium atoms, which can significantly influence its chemical properties and biological activity. The trityloxymethyl group also provides steric protection, enhancing its stability and reactivity in various applications.
Propriétés
Formule moléculaire |
C₂₉H₂₄D₃FN₂O₄ |
|---|---|
Poids moléculaire |
489.55 |
Synonymes |
3’-Deoxy-3’-fluoro-5’-O-(triphenylmethyl)thymidine-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





